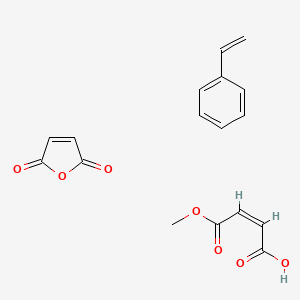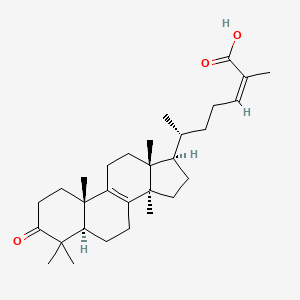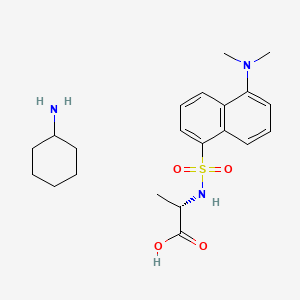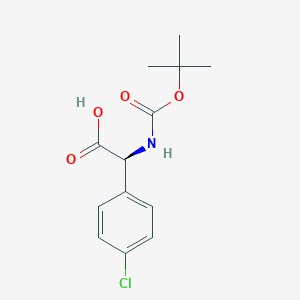
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine-substituted phenyl group, and a carboxylic acid functional group. This compound is of interest in organic synthesis, medicinal chemistry, and biochemical research due to its structural complexity and functional versatility.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis typically begins with the protection of the amino group using di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amino acid.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the para position.
Coupling Reaction: The carboxylic acid group is then introduced through a coupling reaction, often using reagents like oxalyl chloride (COCl2) in the presence of a base.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Flow microreactor systems are employed to enhance efficiency and sustainability in the synthesis of tert-butoxycarbonyl derivatives.
Análisis De Reacciones Químicas
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaOCH3, methanol solvent.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Alkoxy-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, the Boc-protected amino group can be selectively deprotected using mild conditions such as oxalyl chloride in methanol, allowing for further functionalization. The chlorine-substituted phenyl group can engage in electrophilic aromatic substitution reactions, making it a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: is compared to other similar compounds, such as:
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of chlorine.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness: The presence of the chlorine atom on the phenyl ring imparts unique chemical properties and reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications.
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426727 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917027-02-2 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


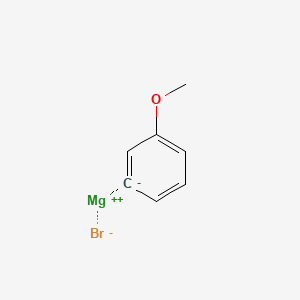
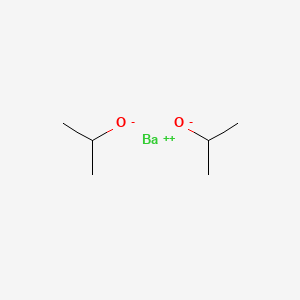
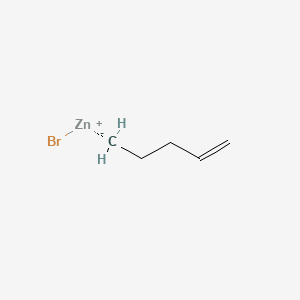
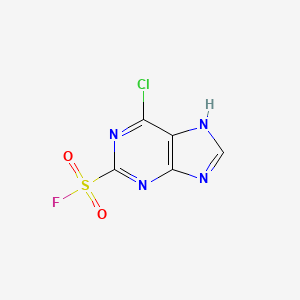


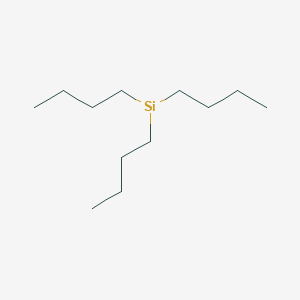
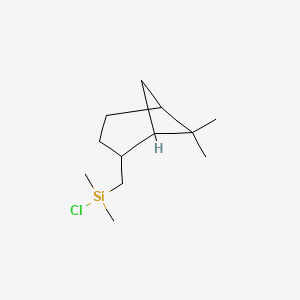
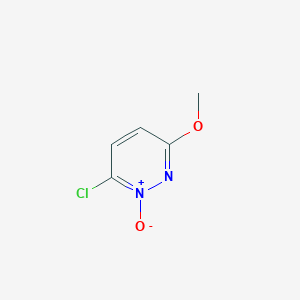
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

